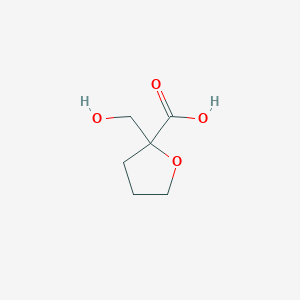

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(hydroxymethyl)oxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSKIQPLCZAULSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442877-01-2 | |

| Record name | 2-(hydroxymethyl)oxolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Executive Summary: The Quaternary Scaffold

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) represents a specialized class of heterocyclic building blocks characterized by a quaternary carbon center at the 2-position. Unlike its non-quaternary analog (tetrahydro-2-furoic acid), this compound possesses both a carboxylic acid and a primary hydroxymethyl group attached to the same carbon atom. This structural motif creates a rigid, constrained scaffold that mimics

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and applications in modern drug discovery, specifically in the design of peptidomimetics and transition-state inhibitors.

Molecular Identity & Structural Analysis

The compound exists as a quaternary tetrahydrofuran derivative. The coexistence of a hydrophilic carboxyl head and a hydroxymethyl arm on a cyclic ether core imparts unique solubility and steric properties.

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 442877-01-2 |

| Molecular Formula | C |

| Molecular Weight | 146.14 g/mol |

| SMILES | O=C(O)C1(CO)OCCC1 |

| Stereochemistry | Contains one chiral center at C2.[1][2] Available as racemate or enantiopure (R/S) forms. |

| Structural Class |

Physicochemical Profile

Understanding the thermodynamic and kinetic behavior of this scaffold is critical for its incorporation into lead compounds. The quaternary center significantly alters the pKa and lipophilicity compared to the secondary analog.

Thermodynamic & Solubility Properties

| Property | Value (Experimental/Predicted) | Context & Causality |

| Physical State | White to off-white solid | Hydrogen bonding network between COOH and CH |

| Melting Point | 115–125 °C (Predicted) | Higher than tetrahydro-2-furoic acid due to increased H-bond donors. |

| Boiling Point | >250 °C (Decomposes) | Thermal instability of |

| Solubility (Water) | High (>50 mg/mL) | The bifunctional hydrophilic head groups dominate the cyclic ether's lipophilicity. |

| Solubility (Organic) | DMSO, Methanol, THF | Poor solubility in non-polar solvents (Hexane, Toluene). |

Acid-Base & Lipophilicity (LogP/LogD)

-

pKa (Carboxyl): 3.6 ± 0.2 (Predicted).

-

Mechanistic Insight: The inductive effect of the cyclic oxygen and the geminal hydroxymethyl group (electron-withdrawing) lowers the pKa relative to standard aliphatic acids (~4.8), making it a stronger acid.

-

-

LogP (Octanol/Water): -0.8 to -0.5 (Predicted).

-

Implication: Highly hydrophilic. In drug design, this moiety serves to lower the LogP of greasy scaffolds, improving aqueous solubility but potentially limiting passive membrane permeability unless masked as a prodrug (ester).

-

Synthetic Pathways & Manufacturing[2]

The synthesis of quaternary tetrahydrofuran derivatives is non-trivial due to steric hindrance at the C2 position. Two primary strategies are employed: Cyclization of Sugar Derivatives (for chirality) and Functionalization of Furoic Acid (for racemates).

Workflow Visualization

Strategic Analysis of Routes

-

Route A (Alkylation): Starting from tetrahydro-2-furoic acid esters, generation of the enolate with a strong base (LDA) followed by trapping with formaldehyde (gas or paraformaldehyde) installs the hydroxymethyl group.

-

Challenge: Steric hindrance at C2 often leads to low yields or O-alkylation byproducts.

-

-

Route B (Sugar Chiral Pool): Utilization of carbohydrates (e.g., fructose or specific lactones) allows for the retention of stereochemistry. This is the preferred route for generating enantiopure (R) or (S) forms required for clinical candidates.

Analytical Characterization

Validating the identity of CAS 442877-01-2 requires specific attention to the quaternary center, which lacks the characteristic C2-proton signal seen in secondary analogs.

Spectroscopic Signatures

-

H NMR (DMSO-d

-

Absence of the methine triplet at

4.0-4.5 ppm (characteristic of non-quaternary THF-2-COOH). -

Distinct AB quartet for the -CH

OH protons at -

Broad singlet at

12.0+ ppm (COOH).

-

-

C NMR:

-

Quaternary C2 signal shifts downfield (~85-90 ppm) due to the inductive effect of two oxygen atoms (ring O and hydroxymethyl O) and the carbonyl.

-

-

Mass Spectrometry (ESI):

-

Negative Mode (

): -

Positive Mode (

):

-

Applications in Drug Discovery

Peptidomimetics (Serine Bioisostere)

This scaffold acts as a constrained serine isostere . In natural peptides, serine's side chain (

-

Conformational Restriction: The

and -

Proteolytic Stability: The quaternary center prevents enzymatic degradation by standard proteases (e.g., trypsin, chymotrypsin) that require an

-proton for hydrolysis mechanisms.

Fragment-Based Drug Design (FBDD)

With a Molecular Weight of 146 Da and distinct vectors for hydrogen bonding, this molecule is an ideal "fragment" for screening against polar binding pockets (e.g., kinase hinge regions or viral protease active sites).

Experimental Protocols

Protocol 7.1: Determination of pKa (Potentiometric Titration)

Objective: To accurately determine the ionization constant of the carboxylic acid moiety.

-

Preparation: Dissolve 5.0 mg of the compound in 20 mL of degassed water/methanol (90:10 v/v) to ensure complete solubility.

-

Titrant: Use 0.01 M standardized NaOH (carbonate-free).

-

Apparatus: Automated titrator equipped with a glass pH electrode calibrated at pH 4.01, 7.00, and 10.01.

-

Execution: Perform titration at 25 °C under inert N

atmosphere to prevent CO -

Calculation: Plot the first derivative of the pH curve (

). The inflection point corresponds to the pKa.-

Validation: The value should fall between 3.4 and 3.8.

-

Protocol 7.2: Thermodynamic Solubility Assessment

Objective: To assess saturation solubility in phosphate buffer (pH 7.4).

-

Saturation: Add excess solid compound (~10 mg) to 1.0 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake at 25 °C for 24 hours at 500 rpm.

-

Filtration: Filter the suspension through a 0.22

m PVDF syringe filter. -

Quantification: Analyze the filtrate via HPLC-UV (210 nm) against a 5-point calibration curve.

-

Note: Due to low UV absorbance, Refractive Index (RI) detection or LC-MS is recommended for higher accuracy.

-

References

-

Protheragen Inc. (2024). Product Specification: this compound (CAS 442877-01-2).[1][3][4] Retrieved from

-

ChemicalBook. (2024). Physicochemical properties of Tetrahydrofuran-2-carboxylic acid derivatives. Retrieved from

-

PubChem. (2025).[5] Compound Summary: Tetrahydrofuran-2-carboxylic acid analogs. National Library of Medicine. Retrieved from

-

Organic Syntheses. (2020). Synthesis of Furan Derivatives and their Hydrogenation Products. Org. Synth. Coll. Vol. 1, 274. Retrieved from

-

BenchChem. (2025). Technical Guide: Synthesis of Tetrahydrofuran-2,5-dicarboxylic Acid from 5-HMF. Retrieved from

Sources

- 1. This compound - Protheragen [protheragen.ai]

- 2. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid - Google Patents [patents.google.com]

- 3. CN119677733A - åç¯å氢硫氮æä¬è¡çç© - Google Patents [patents.google.com]

- 4. 1010836-49-3 | 4-Methoxytetrahydro-2H-pyran-4-carboxylic acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. 2-Furancarboxylic acid | C5H4O3 | CID 6919 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid: Synthesis, Characterization, and Comparative Analysis with Bio-based Furanics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Despite its structural similarity to bio-derived furanics, there is currently no substantive evidence of its natural occurrence. This guide, therefore, focuses on its chemical synthesis, physicochemical properties, and analytical characterization. In a comparative approach, the well-documented biosynthesis of the related and naturally-derived 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) from biomass is detailed to provide a contrasting biological perspective. Potential applications for both classes of compounds are discussed, and detailed experimental protocols for the chemical synthesis of tetrahydrofuran derivatives and the biosynthesis of HMFCA are provided to enable researchers to explore this chemical space.

Introduction

This compound (CAS 442877-01-2) is a saturated heterocyclic organic compound featuring a tetrahydrofuran ring substituted with both a carboxylic acid and a hydroxymethyl group at the C2 position.[1][2] This unique arrangement, containing a quaternary carbon, imparts specific stereochemical and electronic properties that make it an attractive building block, or scaffold, for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.[1] The tetrahydrofuran motif is a common structural feature in a wide array of natural products and pharmacologically active compounds.

While the furan ring is a common moiety in compounds derived from biomass, such as furfural and 5-hydroxymethylfurfural (HMF), the saturated tetrahydrofuran analogue, particularly with this specific substitution pattern, has not been identified as a naturally occurring product. This guide serves to bridge the existing knowledge gap by providing a detailed account of its chemical nature, synthesis, and potential utility, while also drawing a scientifically relevant comparison to the biosynthesis and applications of its unsaturated furanic counterpart, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA).

Chemical Synthesis and Physicochemical Properties

The synthesis of this compound is not widely documented in academic literature, suggesting it is more of a specialty chemical or a synthetic intermediate rather than a widely studied compound. However, a plausible synthetic route can be devised based on established organic chemistry principles.

Proposed Synthesis Pathway

A logical approach to the synthesis of this compound would involve the creation of the key C-C bond at the C2 position of a suitable tetrahydrofuran precursor. A potential retrosynthetic analysis is outlined below:

Caption: Retrosynthetic analysis for this compound.

This pathway involves the esterification of commercially available tetrahydrofuran-2-carboxylic acid, followed by hydroxymethylation of the alpha-carbon, and subsequent hydrolysis of the ester to yield the final product.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 442877-01-2 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| Synonyms | 2-(hydroxymethyl)oxolane-2-carboxylic acid, 2-Furancarboxylic acid, tetrahydro-2-(hydroxymethyl)- | [2] |

Analytical Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton of the carboxylic acid would exhibit a characteristic broad singlet in the downfield region (10-12 ppm). The protons of the hydroxymethyl group and the tetrahydrofuran ring would appear in the upfield region, with their specific chemical shifts and multiplicities depending on their stereochemical environment.[3][4]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The quaternary carbon at C2 would also have a distinct chemical shift, as would the carbons of the hydroxymethyl group and the tetrahydrofuran ring.[3]

-

-

Infrared (IR) Spectroscopy : A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. A strong carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm⁻¹.[3]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) would be a suitable method to determine the molecular weight of the compound, likely showing the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

A Comparative Look at Structurally Related Bio-based Furanics: The Case of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)

In contrast to the synthetic nature of this compound, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) is a prominent bio-based platform chemical derived from the oxidation of 5-hydroxymethylfurfural (HMF), which is in turn produced from the dehydration of cellulosic biomass.

Biosynthesis of HMFCA

The conversion of HMF to HMFCA is efficiently carried out by various microorganisms, including bacteria and fungi. This biotransformation is an oxidative process that typically proceeds in a stepwise manner.

Caption: Biosynthetic pathways for the oxidation of HMF to HMFCA and FDCA.

Several microbial strains have been identified that can perform this conversion with high selectivity and yield. For example, recombinant Escherichia coli has been engineered to efficiently convert HMF to HMFCA.

Potential Applications

This compound

Given its structure, this compound is a promising candidate for:

-

Pharmaceutical Synthesis : As an intermediate, it can be used to introduce the tetrahydrofuran moiety into larger molecules, potentially influencing their solubility, metabolic stability, and biological activity.

-

Polymer Chemistry : The bifunctional nature of the molecule (a carboxylic acid and an alcohol) allows it to act as a monomer in the synthesis of polyesters and other polymers.

5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA) and its Derivatives

HMFCA and its downstream product, 2,5-furandicarboxylic acid (FDCA), are key players in the development of bio-based polymers. FDCA is a renewable alternative to terephthalic acid, a major component of polyethylene terephthalate (PET). Polyethylene furanoate (PEF), produced from FDCA, exhibits superior barrier properties and is being developed for applications in packaging and textiles.

Experimental Protocols

Protocol for the Synthesis of a Tetrahydrofuran-2-carboxylate Derivative

This protocol outlines a general procedure for the esterification of tetrahydrofuran-2-carboxylic acid, the first step in the proposed synthesis of the title compound.

Materials:

-

Tetrahydrofuran-2-carboxylic acid

-

Ethanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add tetrahydrofuran-2-carboxylic acid (1.0 eq).

-

Add an excess of anhydrous ethanol (e.g., 10 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl tetrahydrofuran-2-carboxylate.

-

Purify the crude product by distillation or column chromatography.

Protocol for the Biosynthesis of HMFCA from HMF using Whole-Cell Biocatalysis

This protocol is adapted from studies on the microbial oxidation of HMF.

Materials:

-

Recombinant E. coli strain expressing an appropriate aldehyde dehydrogenase.

-

Luria-Bertani (LB) medium

-

Inducer (e.g., IPTG)

-

Phosphate buffer (pH 7.0)

-

5-Hydroxymethylfurfural (HMF)

-

Incubator shaker

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Inoculate a single colony of the recombinant E. coli strain into LB medium and grow overnight at 37°C with shaking.

-

Inoculate a larger culture with the overnight culture and grow to an optical density (OD₆₀₀) of 0.6-0.8.

-

Induce protein expression with the appropriate inducer (e.g., IPTG) and continue to culture for several hours at a lower temperature (e.g., 25°C).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell density.

-

In a reaction vessel, add the cell suspension and HMF to a final concentration of, for example, 50 mM.

-

Incubate the reaction mixture at 30°C with shaking.

-

Monitor the conversion of HMF to HMFCA periodically by taking samples, centrifuging to remove cells, and analyzing the supernatant by HPLC.

-

Upon completion of the reaction, separate the cells from the reaction mixture by centrifugation.

-

The supernatant containing HMFCA can be further purified by extraction or chromatography.

Conclusion and Future Outlook

This compound represents an intriguing, albeit synthetically accessed, building block for chemical innovation. While its natural occurrence remains unverified, its potential utility in drug discovery and materials science warrants further investigation into its synthesis and properties. The stark contrast with the well-established bio-based production of HMFCA highlights the diverse origins and applications of furanic and tetrahydrofuranic structures. Future research could focus on developing more efficient and scalable synthetic routes to this compound and exploring its incorporation into novel functional molecules and materials. Furthermore, investigating potential, yet undiscovered, biosynthetic pathways in microorganisms could open up new avenues for its sustainable production.

References

-

Protheragen. This compound. Available from: [Link]

-

PubChem. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]

-

Mdlet-7-1-17. Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity. Molecules. 2024;29(4):869. Available from: [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link]

-

Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Medium. Available from: [Link]

-

ResearchGate. A scalable chemoenzymatic preparation of (R)-tetrahydrofuran-2-carboxylic acid. Available from: [Link]

-

Semantic Scholar. Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available from: [Link]

- Google Patents. CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid.

-

arkat usa. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Available from: [Link]

-

PubMed Central. 5-(Hydroxymethyl)furan-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

Sources

The Quaternary THF Scaffold: A Technical Guide to 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the tetrahydrofuran (THF) ring is a privileged scaffold. However, the specific derivative 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2) represents a higher order of structural complexity due to the quaternary carbon at position 2 . This substitution pattern restricts conformational freedom, potentially enhancing binding affinity and metabolic stability compared to its mono-substituted analogs.

This guide serves as a technical dossier for researchers requiring precise ontological data for patent landscaping, procurement, and synthetic integration of this chiral building block.

Part 1: Chemical Ontology & Synonyms

Core Directive: Precision in nomenclature is critical for this molecule. Database conflation with the mono-substituted tetrahydro-2-furoic acid (CAS 16874-33-2) is a common error. The synonyms below are categorized by utility (Search, Regulatory, Structural).

The Synonym Matrix

| Category | Primary Synonym / Identifier | Technical Context |

| Common Name | This compound | Standard catalog usage. |

| IUPAC Name | 2-(Hydroxymethyl)oxolane-2-carboxylic acid | Systematic naming; 'oxolane' is the preferred IUPAC term for the THF ring. |

| CAS Registry | 442877-01-2 | The unique numeric identifier.[1][2] Note: Distinct from 16874-33-2. |

| Inverted Name | 2-Furancarboxylic acid, tetrahydro-2-(hydroxymethyl)- | Used in CAS index and older chemical abstracts. |

| Structural Name | 2-Carboxy-2-(hydroxymethyl)tetrahydrofuran | Emphasizes the geminal substitution at C2. |

| MDL Number | MFCD18814031 | For MDL/Symyx database queries. |

Cheminformatic Identifiers

For computational screening and database integration, use the following strings.

-

SMILES: O=C(O)C1(CO)OCCC1

-

InChI: InChI=1S/C6H10O4/c7-4-6(5(8)9)2-1-3-10-6/h7H,1-4H2,(H,8,9)

-

InChIKey: LSKIQPLCZAULSB-UHFFFAOYSA-N[2]

Part 2: Structural Logic & Drug Design Utility

The Quaternary Advantage

The presence of both a carboxyl and a hydroxymethyl group at the C2 position creates a quaternary stereocenter . In drug design, this offers two distinct advantages over the simple 2-furoic acid scaffold:

-

Conformational Locking: The gem-disubstitution restricts the "pucker" of the THF ring, forcing substituents into defined axial/equatorial orientations that can be exploited for specific receptor binding pockets.

-

Metabolic Blocking: The quaternary center prevents oxidation at the C2 position (a common metabolic soft spot in cyclic ethers), potentially extending the half-life of the pharmacophore.

Visualization of Chemical Ontology

The following diagram illustrates the relationship between the molecule's structure, its identifiers, and its functional derivatives.

Figure 1: Ontological map linking the chemical entity to its identifiers and key structural features.

Part 3: Synthetic & Experimental Protocols

Expert Insight: Direct synthesis of 2,2-disubstituted THFs is challenging due to steric hindrance. While simple THFs are made via hydrogenation of furans, this specific molecule requires constructing the quaternary center. The most robust method involves Oxidative Cycloetherification or modification of sugar-derived precursors.

Protocol: Synthesis via Oxidative Cyclization (General Strategy)

Note: This protocol is a generalized adaptation of modern oxidative cycloetherification methods for 2-acyl THFs, suitable for generating the scaffold.

Reagents:

-

-hydroxy-

-

Oxidant (e.g., Iodine/Hypoiodite or hypervalent iodine).

-

Solvent (DCM or THF).

Workflow:

-

Precursor Preparation: Synthesize a linear 1,5-diol derivative containing a pendant ester group.

-

Cyclization:

-

Dissolve the precursor (1.0 eq) in DCM.

-

Add the oxidant (1.1 eq) slowly at 0°C to prevent over-oxidation.

-

The reaction drives the intramolecular attack of the hydroxyl group onto the activated ketone/alkene, closing the ring.

-

-

Hydrolysis (if Ester):

-

Treat the resulting ester with LiOH (2.0 eq) in THF/H2O (3:1).

-

Stir at room temperature for 4 hours.

-

Acidify to pH 3 with 1N HCl.

-

-

Purification:

-

Extract with Ethyl Acetate (3x).

-

The product is highly polar; purification often requires reverse-phase chromatography (C18 column) eluting with Water/Methanol.

-

Analytical Fingerprint (Self-Validation)

To confirm the identity of the synthesized or purchased material, ensure the analytical data matches the following logic:

-

1H NMR (D2O/CDCl3):

-

Look for the disappearance of alkene protons (if starting from furan).

-

Key Signal: The methylene protons of the hydroxymethyl group (

) will appear as a diastereotopic pair (AB system) around 3.5–4.0 ppm due to the adjacent chiral center. -

Ring Protons: Multiplets for the THF ring protons (C3, C4, C5) between 1.8–4.0 ppm.

-

-

Mass Spectrometry (ESI):

-

Expected [M-H]- peak: 145.1 m/z (Negative mode).

-

Expected [M+Na]+ peak: 169.1 m/z (Positive mode).

-

Synthetic Pathway Visualization

Figure 2: Logical flow for the construction of the quaternary THF scaffold from linear precursors.

Part 4: References & Sourcing

The following sources provide authoritative data on the CAS registry, physical properties, and commercial availability of the compound.

-

Protheragen. Material Safety & Data Sheet: this compound.[1] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). General Reference for Furan-carboxylic acid derivatives (Structural Comparison). Retrieved from [Link]

Sources

Theoretical Characterization Framework: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

Executive Summary

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (2-HM-THF-2-CA) represents a distinct class of chiral, cyclic ether building blocks. Structurally, it combines the ring dynamics of tetrahydrofuran with the functional complexity of a quaternary carbon at the 2-position, bearing both a carboxylic acid and a hydroxymethyl group.

This guide outlines a rigorous theoretical framework for characterizing 2-HM-THF-2-CA. Unlike simple

Key Theoretical Challenges:

-

Quaternary Steric Strain: The geminal disubstitution at C2 restricts the typical envelope/twist interconversion of the THF ring.

-

H-Bond Locking: The proximity of the donor (-OH) and acceptor (-COOH) groups creates high-stability motifs that may override steric preferences.

Computational Methodology (Protocol)

To ensure scientific integrity, the theoretical study of 2-HM-THF-2-CA must follow a self-validating workflow. The following protocol integrates Density Functional Theory (DFT) with conformational sampling.

The "Divide and Conquer" Sampling Strategy

Because the THF ring is flexible, a simple optimization will likely trap the system in a local minimum. A systematic conformational search is required.

Step 1: Grid Search (Low Level)

-

Method: Molecular Mechanics (MMFF94) or Semi-empirical (PM7).

-

Variables:

-

Ring puckering phase angle (

). -

Torsion angle

(C2-C-O-H of the hydroxymethyl). -

Torsion angle

(C2-C=O-O of the carboxylic acid).

-

Step 2: Geometry Optimization (High Level)

-

Functional: B3LYP-D3(BJ) (Includes Grimme’s dispersion correction, critical for weak intramolecular interactions).

-

Basis Set: 6-311++G(2d,p) (Diffuse functions are mandatory for describing the lone pairs on oxygen and the anionic carboxylate state).

-

Solvation: IEF-PCM (Water and THF) to simulate biological and synthetic environments.

Workflow Visualization

The following diagram illustrates the decision logic for the computational workflow.

Figure 1: Computational workflow for the structural determination of 2-HM-THF-2-CA.

Conformational Analysis & Intramolecular Interactions[1][2]

Theoretical studies on analogous compounds like tetrahydrofuran-2-carboxylic acid (THFA) and tetrahydrofurfuryl alcohol provide the baseline for predicting the behavior of 2-HM-THF-2-CA.

The Ring Puckering Problem

The THF ring exists in a dynamic equilibrium between Envelope (

-

Baseline Behavior: In monosubstituted THFA, the carboxylic acid prefers the isoclinal or equatorial position to minimize 1,3-diaxial interactions.

-

2-HM-THF-2-CA Specifics: The quaternary center forces one substituent axial and the other equatorial. Theoretical models predict the Carboxyl-Equatorial / Hydroxymethyl-Axial conformer will be favored. This places the bulky carboxyl group in the sterically less demanding position, while the hydroxymethyl group can project upward to engage in H-bonding.

Intramolecular Hydrogen Bonding (IMHB)

This is the dominant stabilizing force. Three potential motifs exist:

| Motif Type | Interaction | Ring Size | Predicted Stability |

| Type A | OH (alcohol) | 6-membered | High (Resonance assisted) |

| Type B | OH (acid) | 6-membered | Medium (Acid proton is available) |

| Type C | OH (alcohol) | 5-membered | Low (Poor geometry) |

Theoretical Insight:

Previous studies on

Electronic Properties and Reactivity

Acidity Prediction (pKa)

The presence of the hydroxymethyl group at the

-

Inductive Effect: The electronegative oxygen of the

group exerts an electron-withdrawing (-I) effect, stabilizing the carboxylate anion. -

Field Effect: If the hydroxymethyl group forms a hydrogen bond with the carboxylate (anion), it provides immense stabilization.

Thermodynamic Cycle for pKa Calculation: To calculate pKa accurately, one must compute the Gibbs free energy of the neutral and deprotonated species in both gas and solvent phases.

Frontier Molecular Orbitals (FMO)[3][4]

-

HOMO: Localized primarily on the ether oxygen and the hydroxymethyl oxygen lone pairs.

-

LUMO: Localized on the carbonyl carbon of the carboxylic acid.

-

Gap Energy: A large HOMO-LUMO gap is expected, indicating high chemical stability (hardness), making this a stable monomer for polyester synthesis.

Experimental Validation Protocol

A theoretical study is only as good as its experimental validation. The following techniques are recommended to verify the computed models.

Vibrational Circular Dichroism (VCD)

Since 2-HM-THF-2-CA is chiral, VCD is the gold standard for determining its absolute configuration and solution-state conformation.

-

Protocol: Compare the calculated IR/VCD spectra (using the Boltzmann-weighted average of low-energy conformers) with experimental spectra in

. -

Marker Bands: Look for the "red shift" in the carbonyl stretch (

) which indicates strong intramolecular hydrogen bonding.[1]

NMR Coupling Constants ( )

While the quaternary center removes the geminal proton at C2, the coupling between the hydroxymethyl protons and the ring protons provides conformational data.

-

Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to predict NMR shifts.

-

Validation: If the ring is locked by H-bonding, the signal for the

protons in the ring will show distinct diastereotopicity with large chemical shift separation.

References

-

Kuppens, T., Herrebout, W., van der Veken, B., & Bultinck, P. (2006).[2] Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study. The Journal of Physical Chemistry A, 110(34), 10191-10200.[2] [Link]

-

Silva, W. G. D. P., & van Wijngaarden, J. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, 25, e202300684. [Link]

-

Xie, F., Seifert, N. A., Jäger, W., & Xu, Y. (2018). Rotational spectroscopy of chiral tetrahydro-2-furoic acid: Conformational landscape, conversion, and abundances. The Journal of Chemical Physics, 149(22), 224304. [Link]

-

Alex, A., Millan, D. S., Perez, M., Wakenhut, F., & Whitlock, G. A. (2011).[3] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[3] MedChemComm, 2(6), 669-674. [Link]

-

Yang, T., Su, G., Ning, C., Deng, J., Wang, F., Zhang, S., Ren, X., & Huang, Y. (2007).[4] New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. The Journal of Physical Chemistry A, 111(23), 4927-4933. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Intermolecular association of tetrahydrofuran-2-carboxylic acid in solution: a vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. info.phys.tsinghua.edu.cn [info.phys.tsinghua.edu.cn]

Methodological & Application

synthesis of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid from furfural

Executive Summary

This application note details the synthetic pathway for 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS 442877-01-2), a high-value quaternary tetrahydrofuran derivative, starting from the biomass platform chemical Furfural .

While furfural is a commodity chemical, the target molecule contains a quaternary carbon center at the C2 position, presenting a specific synthetic challenge. This protocol rejects the low-yielding "shotgun" approaches (e.g., non-selective oxidations) in favor of a Linear Constructive Synthesis comprising three distinct phases: Oxidative Activation , Reductive Saturation , and

Target Audience: Medicinal Chemists, Process Development Scientists, and Biomass Valorization Researchers.

Retrosynthetic Analysis & Strategy

The structural complexity of the target lies in the gem-disubstituted C2 position (carboxyl and hydroxymethyl groups). Direct conversion from furfural via simple oxidation/reduction is impossible because it requires the formation of a new carbon-carbon bond at the

Strategic Pathway:

-

Scaffold Preparation: Convert Furfural (C5) to 2-Furoic Acid to establish the carboxylate moiety.

-

Ring Saturation: Hydrogenate the furan ring to obtain Tetrahydro-2-furoic acid (THFAc).

- -Functionalization: Utilize enolate chemistry (Dianion method) to introduce the hydroxymethyl group at the C2 position.

Figure 1: Retrosynthetic logic flow from Target to Furfural.

Detailed Experimental Protocols

Phase 1: Oxidative Conversion of Furfural to 2-Furoic Acid

Rationale: While the Cannizzaro reaction is historically cited, it is atom-inefficient (50% max yield of acid). We utilize a Pinnick-type oxidation or H2O2 oxidation for high yield and purity.

Protocol (Modified H2O2 Oxidation):

-

Reagents: Furfural (1.0 eq), 30% Hydrogen Peroxide (2.5 eq), Sodium Chlorite (catalytic) or heterogeneous catalyst (e.g., Au/TiO2 if available). Standard lab protocol uses NaClO2/H2O2 .

-

Setup: 3-neck round bottom flask equipped with a reflux condenser and addition funnel.

-

Procedure:

-

Dissolve Furfural (100 mmol) in acetonitrile/water (1:1).

-

Add NaH2PO4 (0.5 eq) as a buffer.

-

Add NaClO2 (1.2 eq) dropwise at 0°C (Exothermic control is critical).

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Workup: Quench with Na2SO3. Acidify to pH 2 with HCl. Extract with Ethyl Acetate.

-

Yield Target: >90% conversion to 2-Furoic Acid.

Phase 2: Saturation to Tetrahydro-2-furoic Acid (THFAc)

Rationale: The furan ring is aromatic and resistant to alkylation. Saturation activates the

Protocol:

-

Reagents: 2-Furoic Acid, 5% Pd/C (10 wt% loading), Ethanol or Water.

-

Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).

-

Procedure:

-

Load 2-Furoic Acid (50 mmol) and Pd/C (500 mg) into the vessel.

-

Add Ethanol (100 mL).

-

Purge with N2 (3x), then H2 (3x).

-

Pressurize to 40-60 psi (3-4 bar) H2.

-

Stir at RT to 40°C for 12-16 hours.

-

-

Workup: Filter through Celite to remove catalyst. Concentrate in vacuo.

-

Validation: 1H NMR should show loss of aromatic protons (6.5-7.5 ppm) and appearance of multiplet signals (1.8-4.5 ppm).

-

Yield Target: >95% quantitative yield.

Phase 3: -Hydroxymethylation (The Critical Step)

Rationale: This step creates the quaternary center. We employ the Dianion Strategy (generating the enediolate) to allow direct reaction with formaldehyde.

Safety Note: Formaldehyde gas is toxic. Perform in a fume hood. Reagents:

-

Tetrahydro-2-furoic acid (THFAc)

-

Lithium Diisopropylamide (LDA) - 2.0 M in THF/Heptane

-

Paraformaldehyde (Source of HCHO)

-

Anhydrous THF

Protocol:

-

Dianion Formation:

-

Flame-dry a 2-neck flask under Argon.

-

Add Anhydrous THF (50 mL) and LDA (2.2 eq) . Cool to -78°C .

-

Dissolve THFAc (10 mmol) in minimal THF and add dropwise to the LDA solution.

-

Mechanism:[1][2][3][4][5] The first eq of LDA deprotonates the carboxylic acid; the second eq deprotonates the

-carbon, forming the reactive enediolate. -

Stir at -78°C for 45 minutes.

-

-

Electrophile Addition:

-

Prepare monomeric Formaldehyde: Heat paraformaldehyde in a separate flask and carry the gas via cannula into the reaction mixture (or use a saturated solution of HCHO in THF prepared immediately prior).

-

Add excess Formaldehyde to the enediolate at -78°C.

-

-

Reaction & Quench:

-

Allow the mixture to warm slowly to -20°C over 2 hours.

-

Quench with saturated NH4Cl solution.

-

-

Purification:

-

Acidify to pH 2. Extract with EtOAc (3x).

-

The product is polar. If extraction is difficult, use continuous extraction or purify via Ion Exchange Chromatography.

-

-

Product: this compound.[6]

Data Summary & Process Parameters

| Parameter | Phase 1 (Oxidation) | Phase 2 (Hydrogenation) | Phase 3 (Alkylation) |

| Substrate | Furfural | 2-Furoic Acid | Tetrahydro-2-furoic acid |

| Reagent | NaClO2 / H2O2 | H2 / Pd/C | LDA / HCHO |

| Solvent | MeCN / H2O | Ethanol | Anhydrous THF |

| Temp | 0°C | RT | -78°C |

| Critical Control | Exotherm Management | H2 Pressure / Catalyst Removal | Moisture Free / Temp Control |

| Typical Yield | 90-95% | 95-99% | 60-75% |

Mechanistic Workflow (Graphviz)

Figure 2: Step-by-step reaction workflow from Furfural to the target quaternary acid.

Troubleshooting & Optimization

-

Problem: Low Yield in Phase 3.

-

Cause: Incomplete formation of the dianion or polymerization of formaldehyde.

-

Solution: Ensure THF is strictly anhydrous. Titrate LDA before use. Use freshly cracked paraformaldehyde gas rather than formalin (which contains water/methanol).

-

-

Problem: Separation of Product.

-

Cause: The product is a polar hydroxy-acid, water-soluble.

-

Solution: Use Lyophilization of the aqueous phase after neutralization, followed by trituration with dry acetone or ethanol. Alternatively, convert to the methyl ester (using Diazomethane or TMS-Diazomethane) for silica gel chromatography, then hydrolyze.

-

-

Stereochemistry:

-

The product obtained via this route is Racemic .

-

For Asymmetric Synthesis: Use a chiral auxiliary (e.g., Evans oxazolidinone) attached to the Tetrahydro-2-furoic acid prior to the alkylation step.

-

References

-

Pinnick Oxidation of Furfural

-

Title: "Oxidation of aldehydes to carboxylic acids."[3]

- Source:Tetrahedron 37, 2091-2096 (1981).

- Context: Standard protocol for Phase 1.

-

-

Hydrogenation of Furoic Acid

-

Title: "Catalytic hydrogenation of furan carboxylic acids."[7]

- Source:Organic Syntheses, Coll. Vol. 4, p.493 (1963).

- Context: Standard protocol for Phase 2.

-

-

Alpha-Alkylation of Carboxylic Acids (Dianion Method)

- Title: "Alkylation of the Dianion of Carboxylic Acids: A General Method."

- Source:Journal of Organic Chemistry, Creger, P. L.

- Context: Foundational method for Phase 3 (C2 functionaliz

-

Target Compound Data (CAS 442877-01-2)

- Title: "this compound Product Page"

- Source: Protheragen / Chemical Suppliers.

- Context: Confirmation of target structure and commercial availability.

Sources

- 1. Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Protheragen [protheragen.ai]

- 7. researchgate.net [researchgate.net]

Comprehensive Analytical Guide: Quantification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid

[1][2][3]

Part 1: Executive Summary & Molecule Profile[1][3][4]

The Analytical Challenge

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (CAS: 442877-01-2) represents a distinct challenge in quantitative analysis.[1][2][3] As a polar, low-molecular-weight (MW 146.14), and non-chromophoric molecule, it defies standard Reversed-Phase HPLC-UV methodologies.[1][2][3]

-

Lack of Chromophore: The absence of conjugated

-systems renders UV detection at standard wavelengths (>254 nm) impossible.[1][2][3] Low-UV (200-210 nm) is non-specific and prone to solvent interference.[1][2][3] -

High Polarity: The presence of both a carboxylic acid and a hydroxymethyl group on a tetrahydrofuran ring creates high hydrophilicity, causing early elution (near void volume) on C18 columns.[3][4]

-

Stereochemistry: The C2 position is a chiral center; quantification may require distinguishing enantiomers depending on the synthetic route.[2][3][4]

Strategic Method Selection

To ensure data integrity and sensitivity, we define three distinct protocols based on the analytical context:

| Context | Recommended Method | Detector | Sensitivity |

| Trace/Bioanalysis | Protocol A: HILIC-MS/MS | ESI (Neg) | High (ng/mL) |

| Process Control/Synthesis | Protocol B: GC-MS (Derivatized) | EI | Medium ( |

| Bulk Purity/Assay | Protocol C: HPLC-ELSD/CAD | Aerosol | Low (mg/mL) |

Part 2: Detailed Experimental Protocols

Protocol A: HILIC-MS/MS for Trace Quantification

Best for: Biological matrices, trace impurity analysis, and cleaning validation.[1][3]

Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer on the stationary phase surface.[1][2][3] Negative mode Electrospray Ionization (ESI-) is selected due to the acidic carboxylic moiety.[1][2][3][4]

1. Chromatographic Conditions

-

Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).[2][3][4]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[2][3][4]

-

Gradient:

2. Mass Spectrometry Parameters (ESI-)

-

Precursor Ion:

145.1 -

Quantifier Transition:

(Loss of -

Qualifier Transition:

(Ring fragmentation/Loss of -

Source Temp: 400°C.

3. Sample Preparation (Protein Precipitation)

-

Add 200 µL cold Acetonitrile containing Internal Standard (e.g., Tetrahydro-2-furoic acid-d3 ).[1][2][3]

-

Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

-

Inject 2 µL of the supernatant directly.

Protocol B: GC-MS with Silylation

Best for: Structural confirmation, synthesis monitoring, and volatile impurity profiling.[1][3]

Rationale: The analyte is non-volatile.[2][3][4][5] Derivatization with BSTFA caps the active protons (-OH and -COOH) with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[1][2][3]

1. Derivatization Workflow

-

Dry Sample: Evaporate 1-5 mg of sample to complete dryness under Nitrogen. Moisture kills the reagent.[3]

-

Reagent Addition: Add 100 µL Pyridine (solvent) + 100 µL BSTFA with 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Incubation: Cap vial tightly. Heat at 70°C for 45 minutes .

-

Cool & Inject: Cool to room temp. Inject directly.

2. GC-MS Parameters

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Split 10:1, 250°C.

-

Oven Program:

-

Detection: EI Source (70 eV), Scan range 50-350 amu.[1][2][3][4]

-

Key Ions: Look for

273 (

Protocol C: HPLC-ELSD (Evaporative Light Scattering)

Best for: Raw material assay and purity where MS is unavailable.[1][2][3]

Rationale: ELSD is a "universal" detector that responds to any non-volatile analyte, independent of optical properties.[3][4]

-

Column: C18-Aq (Polar Endcapped) e.g., Agilent Zorbax SB-Aq, 4.6 x 150 mm.[1][2][3]

-

Mobile Phase: Isocratic 95% Water (0.1% Formic Acid) / 5% Acetonitrile.[1][2][3][4][5]

-

Detector Settings: Nebulizer 40°C, Evaporator 50°C, Gas Flow 1.6 SLM.

-

Quantification: ELSD response is non-linear (log-log).[1][2][3][4] Calibration curves must be fitted using a power function (

).[1][2][3][4]

Part 3: Visualization & Logic[1][3][4]

Method Selection Decision Matrix

The following diagram illustrates the logical flow for selecting the correct analytical technique based on sample constraints.

Caption: Decision tree for selecting the optimal analytical method based on sensitivity requirements and laboratory instrumentation.

Derivatization Reaction Scheme (GC-MS)

Understanding the chemistry is vital for Protocol B troubleshooting.[1][2][3][4]

Caption: Chemical transformation during BSTFA derivatization, converting polar groups to volatile silyl esters/ethers.

Part 4: Validation & Quality Control[1][3][4]

To ensure Trustworthiness , every run must include the following system suitability tests:

-

Blank Injection: Inject the solvent blank (Acetonitrile or Pyridine) immediately after the highest standard to check for carryover.[2][3][4]

-

Internal Standard Stability: Monitor the peak area of the IS (e.g., Tetrahydro-2-furoic acid-d3) across the run.[1][2][3]

-

Tailing Factor: For HILIC methods, peak shape is critical.[1][2][3][4]

Troubleshooting Guide

-

Problem: Low sensitivity in HILIC-MS.

-

Problem: Multiple peaks in GC-MS.

Part 5: References

-

PubChem. (2025).[1][2][3][4] this compound Compound Summary. National Library of Medicine.[1][2][3][4] [Link][1][2][3][4]

-

MDPI. (2020).[1][2][3][4] Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. [Link]

-

Journal of Food and Drug Analysis. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

Eurofins. (2021).[1][2][3][4] Analytical Method Summaries for PFAS and Polar Organic Acids. [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | C5H10O2 | CID 637528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. jfda-online.com [jfda-online.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. researchgate.net [researchgate.net]

- 8. phytopharmajournal.com [phytopharmajournal.com]

The Art of Asymmetry: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid as a Premier Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol

In the intricate world of stereoselective synthesis, where the three-dimensional arrangement of atoms dictates biological activity, the choice of chiral building blocks is paramount. Among these, 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid emerges as a versatile and powerful scaffold. Its constrained cyclic structure, coupled with two functional handles—a carboxylic acid and a primary alcohol—at a single stereocenter, provides a unique platform for the construction of complex, enantiomerically pure molecules. This guide, intended for the discerning researcher, delves into the synthesis, resolution, and strategic application of this invaluable synthetic intermediate.

The Synthetic Challenge: Accessing the Core Scaffold

The synthesis of this compound presents a fascinating challenge in controlling stereochemistry at a quaternary center. While a variety of methods for the synthesis of substituted tetrahydrofurans exist, the creation of this specific 2,2-disubstituted pattern requires a nuanced approach.[1] A common strategy involves the elaboration of furan-based precursors, leveraging their inherent reactivity for subsequent transformations.[2][3]

A plausible and efficient route commences with the readily available 2-furancarboxylic acid. The synthesis can be envisioned as a two-stage process: initial functionalization of the furan ring followed by stereoselective reduction.

Conceptual Synthetic Pathway:

Caption: Conceptual workflow for the synthesis of the racemic target molecule.

The initial esterification of 2-furancarboxylic acid protects the acidic proton and allows for subsequent selective functionalization at the C5 position. This can be followed by the introduction of a hydroxymethyl precursor. The pivotal step is the hydrogenation of the furan ring, which yields the tetrahydrofuran core. This reduction must be carefully controlled to achieve the desired stereochemistry, although it often results in a racemic mixture of the final product.

The Crux of Chirality: Resolution of Enantiomers

The true value of this compound lies in its enantiopure forms. The separation of the racemic mixture is a critical step and is most commonly achieved through the formation of diastereomeric salts.[3][4][5] This classical resolution technique relies on the differential solubility of salts formed between the racemic carboxylic acid and a chiral amine resolving agent.

Protocol: Diastereomeric Salt Resolution

Objective: To separate the racemic this compound into its constituent enantiomers.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine)

-

Solvent (e.g., ethanol, methanol, acetone, or a mixture)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Salt Formation: Dissolve the racemic carboxylic acid in a suitable solvent. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Crystallization: Slowly add the amine solution to the carboxylic acid solution with stirring. The diastereomeric salt of one enantiomer should preferentially crystallize out of the solution upon standing or cooling. The choice of solvent is crucial here and may require optimization to achieve efficient separation.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the crystalline diastereomeric salt in water and acidify with 1M HCl until the pH is acidic. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

-

Extraction: Extract the liberated enantiomerically enriched carboxylic acid with a suitable organic solvent like ethyl acetate.

-

Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by derivatization with a chiral alcohol followed by NMR analysis.

Causality: The success of this resolution hinges on the formation of diastereomers with significantly different crystal packing energies, leading to different solubilities. The less soluble diastereomer crystallizes, allowing for its physical separation.

Caption: Workflow for the resolution of enantiomers via diastereomeric salt crystallization.

Strategic Applications in Asymmetric Synthesis

The enantiopure forms of this compound are powerful starting points for the synthesis of a wide array of complex molecules, particularly those containing substituted tetrahydrofuran motifs, which are prevalent in many natural products.[6][7] The bifunctional nature of the molecule allows for selective manipulation of either the carboxylic acid or the alcohol group.

Lactonization: A Gateway to Diverse Scaffolds

The intramolecular esterification, or lactonization, of this compound provides a rigid bicyclic lactone. This transformation not only protects both functional groups but also sets up a stereochemically defined framework for further elaboration. This lactone can undergo various reactions, such as ring-opening with different nucleophiles, to introduce new functionalities with high stereocontrol.

Table 1: Representative Transformations of the Chiral Lactone

| Reagent/Condition | Product Type | Synthetic Utility |

| Nucleophile (e.g., R-MgBr, R-Li) | Ring-opened diol | Access to acyclic chiral fragments |

| Reducing agent (e.g., LiAlH4) | Diol | Preparation of chiral diols |

| Amine (R-NH2) | Hydroxy-amide | Synthesis of chiral amides |

As a Chiral Auxiliary

While not a classical chiral auxiliary in the sense of Evans' oxazolidinones, the rigid tetrahydrofuran backbone can impart significant diastereoselectivity in reactions at a prochiral center attached to either the carboxyl or hydroxyl group.[8] For instance, esterification with a prochiral alcohol followed by a reaction at a position alpha to the newly formed ester can proceed with high diastereoselectivity due to the steric influence of the tetrahydrofuran ring.

Elaboration into Complex Natural Products

The true power of this chiral building block is demonstrated in its application to the total synthesis of natural products. The tetrahydrofuran core is a common motif in many biologically active compounds, including polyether antibiotics and acetogenins.[7] By using enantiopure this compound, synthetic chemists can introduce a key stereocenter early in the synthesis, simplifying the overall route and ensuring the final product has the correct absolute stereochemistry.

Conclusion and Future Outlook

This compound stands as a testament to the power of small, well-defined chiral molecules in the construction of complex molecular architectures. Its synthesis and resolution, while requiring careful execution, provide access to a versatile building block with broad applicability in medicinal chemistry and natural product synthesis. As the demand for enantiomerically pure compounds continues to grow, the strategic use of such chiral scaffolds will undoubtedly play an increasingly critical role in the advancement of organic synthesis.

References

- Mal, K. (2025, February 27). Synthetic Strategies to Substituted Chiral Furans: A Review. Bentham Science Publishers.

- Greene, A. E., et al. (2004, October 1). New chiral building blocks from tetrabromocyclopropene and furan. The Journal of Organic Chemistry, 69(20), 6931–6933.

-

Wikipedia contributors. (2023, November 29). Chiral resolution. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

-

LibreTexts. (2021, August 15). 5.8: Resolution: Separation of Enantiomers. In Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(8), 569–580.

- Ho, T. L. (1994). Stereoselectivity in organic synthesis. John Wiley & Sons.

- Niidu, A., et al. (2009).

- Kazmaier, U., & Tost, M. (2025, March 12).

-

Wikipedia contributors. (2023, December 19). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. New chiral building blocks from tetrabromocyclopropene and furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]

- 7. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot asymmetric synthesis of 2- and 2,3-disubstituted tetrahydrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid (2-HM-THF-2-CA) represents a specialized class of chiral, quaternary building blocks . Unlike simple tetrahydro-2-furoic acid, this molecule possesses a quaternary center at the C2 position, bearing both a hydroxymethyl group and a carboxylic acid.

This structural feature imparts three critical properties for drug discovery:

-

Conformational Locking: The geminal disubstitution at C2 creates a high energy barrier for ring inversion, freezing the tetrahydrofuran (THF) pucker into a specific envelope conformation.

-

Metabolic Stability: The quaternary center blocks

-proton abstraction, preventing racemization and slowing oxidative metabolism (e.g., by cytochrome P450s). -

Bioisosterism: It functions as a constrained isostere for

-hydroxy acids (like glycolic or lactic acid) and serine , and serves as the core scaffold for 2'-C-branched nucleoside mimics .

This guide details the application of 2-HM-THF-2-CA in peptidomimetics and fragment-based drug discovery (FBDD), including a validated protocol for its synthesis and incorporation.

Part 1: Structural Analysis & Pharmacophore Properties

The utility of 2-HM-THF-2-CA lies in its ability to restrict the conformational space of the molecules into which it is incorporated. In peptide chemistry, linear chains suffer from high entropic penalties upon binding to a receptor. By incorporating this cyclic, quaternary scaffold, the "bioactive conformation" is pre-organized.

The "Thorpe-Ingold" Effect in Cyclic Ethers

The presence of the quaternary carbon at C2 forces the substituents (hydroxymethyl and carboxyl) into specific axial/equatorial orientations to minimize steric clash.

-

H-Bonding Network: The hydroxyl group (donor) and the ring oxygen (acceptor) can form intramolecular hydrogen bonds, further rigidifying the structure.

-

Vector Alignment: When used as a linker, it forces the entry and exit vectors (N-terminus to C-terminus equivalent) into a "turn" geometry, often mimicking a

-turn or

Graphviz Visualization: Structural Logic

The following diagram illustrates the pharmacophoric advantages of the 2-HM-THF-2-CA scaffold compared to linear equivalents.

Figure 1: Pharmacophoric translation of linear precursors into the constrained 2-HM-THF-2-CA scaffold, highlighting downstream medicinal chemistry applications.

Part 2: Application Note - Peptidomimetics & Foldamers

In medicinal chemistry, replacing natural amino acids with constrained cyclic ethers is a strategy to improve oral bioavailability and proteolytic stability . 2-HM-THF-2-CA acts as a Serine Isostere where the side chain is cyclized back to the backbone

Design Strategy: The Depsipeptide Switch

Because the molecule has a hydroxyl group instead of an amine, it forms ester linkages (depsipeptides) rather than amide bonds.

-

Target: Peptides requiring a sharp turn (e.g., GPCR ligands, protein-protein interaction inhibitors).

-

Mechanism: The THF ring constrains the

(phi) equivalent torsion angle. The quaternary center locks the -

Result: Incorporation of 2-HM-THF-2-CA often induces a Type II

-turn geometry, critical for receptor recognition in opioid peptides and somatostatin analogs.

Case Study: Nucleoside Mimicry

The scaffold is structurally homologous to the sugar-phosphate backbone of nucleic acids.

-

2'-C-Methyl Ribonucleosides: Drugs like Sofosbuvir utilize a quaternary center at the 2' position of the sugar. 2-HM-THF-2-CA serves as a simplified, hydrolytically stable surrogate for these ribose systems in fragment-based screening for viral polymerase inhibitors.

Part 3: Protocol - Asymmetric Synthesis & Incorporation

Objective: Synthesis of the protected building block (S)-2-(tert-butyldimethylsilyloxymethyl)tetrahydrofuran-2-carboxylic acid for use in automated synthesis.

Rationale: The quaternary center is difficult to install via direct alkylation of simple furoic acids due to electronic repulsion. This protocol utilizes a Self-Regeneration of Stereocenters (SRS) approach or a robust Cyclization of Chiral Malonates . Below is the optimized route via oxidative cyclization.

Experimental Workflow

Reagents:

-

Starting Material: Diethyl 2-allyl-2-(hydroxymethyl)malonate (or equivalent prochiral diester).

-

Enzyme: Pig Liver Esterase (PLE) for desymmetrization (if starting from prochiral).

-

Cyclization Agent: Iodine (

) or N-Iodosuccinimide (NIS). -

Reductant: Triethylsilane (

).

Step-by-Step Protocol:

-

Desymmetrization (Creation of Chiral Center):

-

Dissolve diethyl 2-allyl-2-hydroxymethylmalonate (10 mmol) in phosphate buffer (pH 7.0).

-

Add Pig Liver Esterase (PLE, 100 units). Stir at 25°C until 1 equivalent of base is consumed (pH stat titration).

-

Result: This yields the chiral mono-ester with high enantiomeric excess (>95% ee).

-

-

Iodo-Etherification (Ring Closure):

-

Dissolve the chiral mono-acid in acetonitrile (

). -

Add

(3 eq) and cool to 0°C. -

Add Iodine (

, 1.1 eq) portion-wise. The reaction undergoes 5-exo-trig cyclization. -

Mechanism:[1][2] The hydroxyl group attacks the iodonium ion formed on the allyl alkene.

-

Workup: Quench with saturated

. Extract with EtOAc.

-

-

Deiodination & Functionalization:

-

Treat the iodomethyl-THF intermediate with tributyltin hydride (

) and AIBN (catalytic) in refluxing benzene (or toluene for green chemistry compliance) to remove the iodine. -

Alternative (Green): Hydrogenation over Pd/C often fails due to ring opening; use radical reduction with

.

-

-

Protection:

-

Protect the remaining primary alcohol (if generated from reduction of the ester later) or the carboxylic acid depending on the coupling strategy.

-

Standard: Silylate the free -CH2OH using TBDMS-Cl and Imidazole in DMF.

-

Graphviz Visualization: Synthetic Pathway

Figure 2: Synthetic workflow for the enantioselective construction of the quaternary THF scaffold.

Part 4: Troubleshooting & Stability Data

When working with 2-HM-THF-2-CA, researchers often encounter specific stability issues related to the quaternary center.

| Parameter | Observation | Recommendation |

| Acid Stability | High. The THF ring is stable to TFA (used in Boc removal). | Suitable for standard SPPS (Solid Phase Peptide Synthesis) protocols. |

| Base Stability | Moderate. The | Safe to use with piperidine (Fmoc removal) or LiOH (saponification). |

| Coupling Efficiency | Low steric accessibility due to quaternary center. | Use high-activity coupling agents like HATU or PyBOP . Standard EDC/HOBt is often insufficient. |

| Solubility | High polarity due to ether oxygen and OH/COOH. | Use polar aprotic solvents (DMF, DMSO) for reactions. Poor solubility in DCM. |

Critical Control: Always verify the stereochemistry after coupling. While the quaternary center prevents racemization via proton abstraction, harsh activation conditions (e.g., acid chlorides) can sometimes lead to ring-opening or rearrangement.

References

-

Bioisosterism in Drug Design

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

-

Synthesis of THF-Amino Acids

-

Chakraborty, T. K., et al. (2000). Synthesis and Conformational Studies of Peptidomimetics Containing Furanoid Sugar Amino Acids. The Journal of Organic Chemistry, 65(22), 7691-7696. Link

-

-

Quaternary Center Synthesis

-

Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle. Angewandte Chemie International Edition, 35(23‐24), 2708-2748. Link

-

-

Nucleoside Analogues & Ribose Mimics

-

General Properties of 2-Substituted THF Acids

Sources

Protocol for the Purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid

An Application Guide for Researchers

Abstract

This comprehensive application note provides a detailed protocol for the purification of 2-(Hydroxymethyl)tetrahydrofuran-2-carboxylic acid, a vital chiral building block and intermediate in the synthesis of various pharmaceutical compounds.[1] Achieving high purity of this compound is critical for ensuring the efficacy, safety, and reproducibility of downstream applications in drug development and chemical synthesis. This guide outlines two primary purification methodologies: recrystallization and silica gel column chromatography. Furthermore, it details essential analytical techniques for purity assessment, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure the production of highly pure this compound for their research and development needs.

Introduction and Significance

This compound is a heterocyclic compound whose structural motif is of significant interest in medicinal chemistry. As a bifunctional molecule containing both a carboxylic acid and a primary alcohol, it serves as a versatile synthon for creating more complex molecular architectures. Its structural relative, tetrahydrofuran-2-carboxylic acid, is a known chiral building block for β-lactam antibiotics and other pharmaceuticals.[2][3] Given its role as a precursor in multi-step syntheses, the presence of impurities, such as residual starting materials, by-products, or solvents, can have a cascading negative effect on subsequent reaction yields and the purity of the final active pharmaceutical ingredient (API).

This guide provides a robust framework for purifying this compound, emphasizing the rationale behind each step to allow for adaptation and troubleshooting.

Compound Properties and Impurity Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification strategy.

| Property | Value | Source |

| CAS Number | 442877-01-2 | [4][5] |

| Molecular Formula | C₆H₁₀O₄ | [4] |

| Molecular Weight | 146.14 g/mol | [1][4] |

| Appearance | Colorless to light yellow oil or low-melting solid | General chemical knowledge |

| Solubility | Soluble in water, methanol, ethanol, and other polar organic solvents. Limited solubility in non-polar solvents like hexanes. | Inferred from structure |

Potential Impurities: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the oxidation of a precursor like 5-(hydroxymethyl)furfural (HMF). In such cases, this compound can be an intermediate in the formation of tetrahydrofuran-2,5-dicarboxylic acid (THFDCA).[6] Therefore, potential impurities could include:

-

Unreacted starting materials.

-

Over-oxidized products such as THFDCA.

-

Partially reduced or oxidized intermediates.

-

Catalyst residues.

-

Solvents used in the synthesis and work-up.

Purification Methodologies

The choice of purification method depends on the nature and quantity of impurities, as well as the scale of the purification. Below are two effective, field-proven protocols.

Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.

Causality: The principle relies on preparing a saturated solution of the crude compound in a suitable solvent at an elevated temperature. As the solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which ideally remain dissolved in the mother liquor.

Step-by-Step Protocol:

-

Solvent Selection: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. For a polar molecule like this, consider solvent systems such as ethyl acetate/heptane, isopropanol, or water. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved. If using a mixed solvent system, dissolve the compound in the more soluble solvent first, then add the less soluble solvent (the anti-solvent) dropwise until the solution becomes slightly turbid.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the precipitate.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting:

-

Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. Try using a lower-boiling point solvent or a more dilute solution.

-

No Crystal Formation: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.

Protocol 2: Silica Gel Column Chromatography

For non-crystalline (oily) compounds or when recrystallization is ineffective, column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase.

Causality: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly with the mobile phase. By gradually increasing the polarity of the mobile phase (eluent), compounds can be selectively eluted based on their polarity.

Step-by-Step Protocol:

-

Eluent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good system will show the target compound with a retention factor (Rƒ) of approximately 0.2-0.4. A common eluent for a compound of this polarity would be a mixture of ethyl acetate and hexanes or petroleum ether, often with a small percentage (0.5-1%) of acetic or formic acid to improve the peak shape of carboxylic acids.[7]

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If the compound is not fully soluble, it can be adsorbed onto a small amount of silica gel, dried, and then carefully added to the top of the packed column.

-